molecular formula C13H14N2O3 B15335960 methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15335960
M. Wt: 246.26 g/mol
InChI Key: OFDHEZHNHLXZNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors, such as 2-methoxybenzaldehyde and glyoxal, in the presence of ammonium acetate.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate

Uniqueness

Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-8-11(13(16)18-3)15-12(14-8)9-6-4-5-7-10(9)17-2/h4-7H,1-3H3,(H,14,15)

InChI Key

OFDHEZHNHLXZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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